molecular formula C16H18N2O2 B5683262 1-[4-ACETYL-1-(4-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE

1-[4-ACETYL-1-(4-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE

Cat. No.: B5683262
M. Wt: 270.33 g/mol
InChI Key: GDSCRWJLKKEGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-ACETYL-1-(4-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE is an organic compound known for its unique structure and properties. This compound features a pyrrole ring substituted with acetyl and aminophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-ACETYL-1-(4-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylacetone with 2,5-dimethylpyrrole under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[4-ACETYL-1-(4-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-ACETYL-1-(4-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[4-ACETYL-1-(4-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-ACETYL-1-(4-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-acetyl-1-(4-aminophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSCRWJLKKEGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)N)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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